![molecular formula C15H17ClN4O2 B12923129 5-chloro-6-ethyl-N-[1-(4-nitrophenyl)propyl]pyrimidin-4-amine CAS No. 921604-48-0](/img/structure/B12923129.png)
5-chloro-6-ethyl-N-[1-(4-nitrophenyl)propyl]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-6-ethyl-N-[1-(4-nitrophenyl)propyl]pyrimidin-4-amine is a synthetic organic compound belonging to the pyrimidine family This compound is characterized by the presence of a pyrimidine ring substituted with a chloro group at the 5th position, an ethyl group at the 6th position, and an N-[1-(4-nitrophenyl)propyl] group at the 4th position
Méthodes De Préparation
The synthesis of 5-chloro-6-ethyl-N-[1-(4-nitrophenyl)propyl]pyrimidin-4-amine can be achieved through a multi-step synthetic route. One common method involves the following steps:
Friedel-Crafts Acylation:
Nitration: The nitration of the aromatic ring to introduce the nitro group.
Pyrimidine Ring Formation: The formation of the pyrimidine ring through cyclization reactions.
Chlorination and Ethylation:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the reactions.
Analyse Des Réactions Chimiques
5-chloro-6-ethyl-N-[1-(4-nitrophenyl)propyl]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions, and nucleophiles like amines for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
5-chloro-6-ethyl-N-[1-(4-nitrophenyl)propyl]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-chloro-6-ethyl-N-[1-(4-nitrophenyl)propyl]pyrimidin-4-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrimidine ring structure allows it to interact with nucleic acids and proteins, potentially disrupting cellular processes.
Comparaison Avec Des Composés Similaires
Similar compounds include other pyrimidine derivatives with different substituents. For example:
6-chloro-N-ethyl-5-nitropyrimidin-4-amine: Similar structure but different substitution pattern.
5-chloro-6-methyl-N-[1-(4-nitrophenyl)propyl]pyrimidin-4-amine: Similar structure with a methyl group instead of an ethyl group.
The uniqueness of 5-chloro-6-ethyl-N-[1-(4-nitrophenyl)propyl]pyrimidin-4-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
| 921604-48-0 | |
Formule moléculaire |
C15H17ClN4O2 |
Poids moléculaire |
320.77 g/mol |
Nom IUPAC |
5-chloro-6-ethyl-N-[1-(4-nitrophenyl)propyl]pyrimidin-4-amine |
InChI |
InChI=1S/C15H17ClN4O2/c1-3-12(10-5-7-11(8-6-10)20(21)22)19-15-14(16)13(4-2)17-9-18-15/h5-9,12H,3-4H2,1-2H3,(H,17,18,19) |
Clé InChI |
GHJDLQBBROKQBW-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=NC=N1)NC(CC)C2=CC=C(C=C2)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-[(2-Hydroxyethoxy)methyl]-2-(methylsulfanyl)-3,9-dihydro-6H-purin-6-one](/img/structure/B12923046.png)
![2-[(3,4-Dichlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12923052.png)
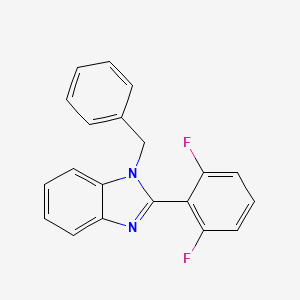
![3-Methoxy-4-((5-methylthieno[2,3-d]pyrimidin-4-yl)amino)benzamide](/img/structure/B12923068.png)
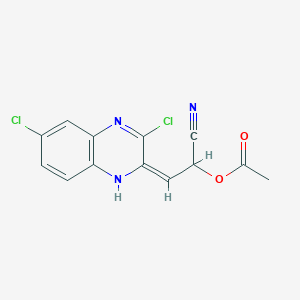
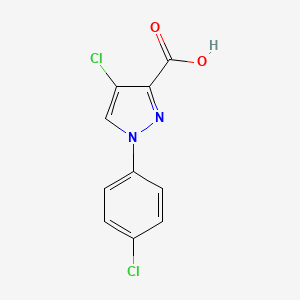
![5,11-dioxa-2,8-dithiatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-4,6,10,12-tetrone](/img/structure/B12923084.png)


![4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-6-methyl-](/img/structure/B12923107.png)
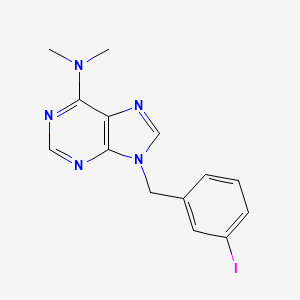

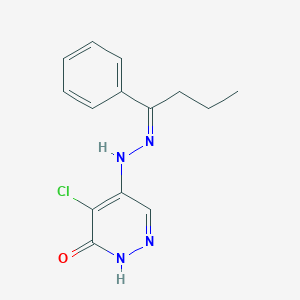
![3-[(Propan-2-yl)oxy]-4-[(thieno[2,3-d]pyrimidin-4-yl)amino]benzamide](/img/structure/B12923125.png)
